![molecular formula C23H32N4O2S2 B12468238 1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B12468238.png)
1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA is a complex organic compound characterized by the presence of methoxyphenyl groups and thiourea moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA typically involves the reaction of 4-methoxyphenyl isocyanate with an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions may require catalysts or specific temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-: Similar in structure but lacks the thiourea moiety.
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its functional groups and reactivity.
3-(4-Methoxyphenyl)propionic acid: Contains the methoxyphenyl group but has a different backbone structure.
Uniqueness
3-(4-METHOXYPHENYL)-1-(7-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]AMINO}HEPTYL)THIOUREA is unique due to its combination of methoxyphenyl and thiourea groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H32N4O2S2 |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-[7-[(4-methoxyphenyl)carbamothioylamino]heptyl]thiourea |
InChI |
InChI=1S/C23H32N4O2S2/c1-28-20-12-8-18(9-13-20)26-22(30)24-16-6-4-3-5-7-17-25-23(31)27-19-10-14-21(29-2)15-11-19/h8-15H,3-7,16-17H2,1-2H3,(H2,24,26,30)(H2,25,27,31) |
Clé InChI |
TXSUSJMENVMXTN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)NCCCCCCCNC(=S)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide](/img/structure/B12468157.png)
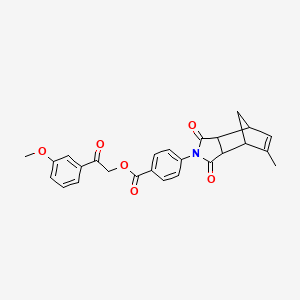

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B12468204.png)
![1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene](/img/structure/B12468209.png)
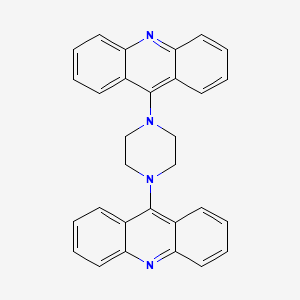

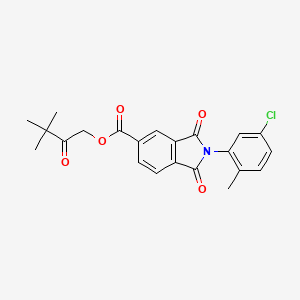
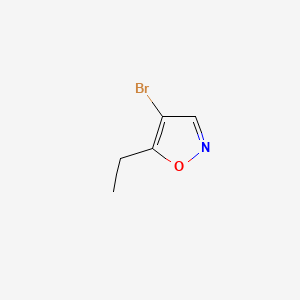

![4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468242.png)
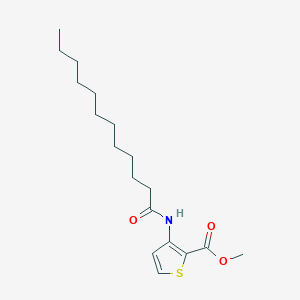
![3-chloro-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12468254.png)
![N-[1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B12468261.png)
